Cas no 7324-11-0 (L-2-Aminobutanamide)

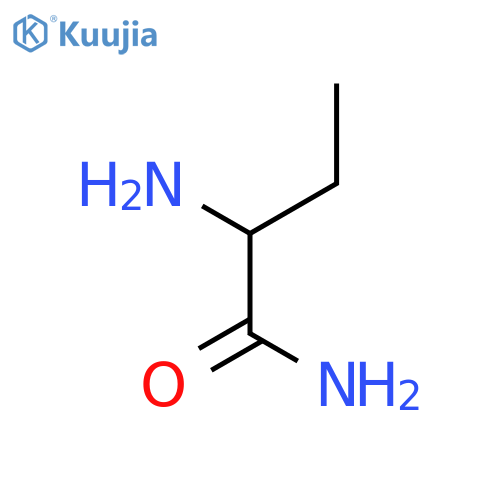

L-2-Aminobutanamide structure

商品名:L-2-Aminobutanamide

L-2-Aminobutanamide 化学的及び物理的性質

名前と識別子

-

- L-2-Aminobutanamide

- (S)-2-Aminobutanamide

- (S)-2-Aminobutyramide

- L-2-Amino-n-butanamide

- H-Abu-NH?

- H-Abu-NH2

- (2S)-2-aminobutyramide

- (S)-2-amino-6-diazo-5-oxo-hexanoic acid

- (S)-2-Amino-6-diazo-5-oxo-hexansaeure

- (S)-2-amino-butanamide

- 6-diazo-5-oxo-l-norleucin

- 6-DIAZO-5-OXO-NORLEUCINE

- diazo-oxo-norleucine

- DON

- don(pharmaceutical)

- H-6-DIAZO-5-OXO-NLE-OH

- H-L-Don-OH

- H-NLE(6-DIAZO-5-OXO)-OH

- L-2-Amino-butyramid

- L-DON

- Butanamide, 2-amino-, (2S)-

- AKOS006274147

- (2S)-2-aminobutanamide

- (S)-2-Aminobutyramid

- L-alpha-Aminobutyramide

- SCHEMBL428684

- XKV

- UNII-1LY48BJG06

- 7324-11-0

- (2S)-2-aminobutyramide, AldrichCPR

- 1LY48BJG06

- I10243

- 2-Aminobutanamide, (S)-

- HNNJFUDLLWOVKZ-VKHMYHEASA-N

- LEVETIRACETAM IMPURITY G [EP IMPURITY]

- A808032

- MFCD00136552

- A9464

- DTXSID40426720

- Levetiracetam impurity G [EP]

- L-2-Aminobutanamide;(S)-2-Aminobutanamide

- L-Butyrinamide

- AS-49437

- EN300-862086

- 143164-46-9

- L-alpha-Aminobutyric acid amide

- (2R)-2-aminobutanamide

- H-Abu-NH

- DB-005004

- (S)-2-Aminobutanamide;(S)-2-Aminobutyramide

- FA61400

-

- MDL: MFCD00136565

- インチ: 1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)

- InChIKey: HNNJFUDLLWOVKZ-VKHMYHEASA-N

- ほほえんだ: CC[C@H](N)C(N)=O

計算された属性

- せいみつぶんしりょう: 102.07900

- どういたいしつりょう: 102.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 72.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

- 密度みつど: 1.027

- ゆうかいてん: NA

- ふってん: 246 ºC

- フラッシュポイント: 102 ºC

- PSA: 69.11000

- LogP: 0.60960

L-2-Aminobutanamide セキュリティ情報

- 危害声明: CAUTION: May irritate eyes, skin

- セキュリティの説明: CAUT

- ちょぞうじょうけん:(BD135746)

L-2-Aminobutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB310790-5 g |

(2S)-2-Aminobutyramide, 95%; . |

7324-11-0 | 95% | 5g |

€180.20 | 2023-04-26 | |

| eNovation Chemicals LLC | D127494-500g |

L-A-AMINOBUTANAMIDE.HCL |

7324-11-0 | 99% | 500g |

$215 | 2024-08-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S927721-1g |

(S)-2-Aminobutanamide |

7324-11-0 | 97% | 1g |

¥139.50 | 2022-09-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1081773-25g |

L-α-aminobutyramide |

7324-11-0 | 98% | 25g |

¥2288.00 | 2024-07-28 | |

| Chemenu | CM279754-5g |

(S)-2-Aminobutanamide |

7324-11-0 | 95% | 5g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB021-5g |

L-2-Aminobutanamide |

7324-11-0 | 97+% | 5g |

576.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB021-20g |

L-2-Aminobutanamide |

7324-11-0 | 97+% | 20g |

2018.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | D127494-300g |

L-A-AMINOBUTANAMIDE.HCL |

7324-11-0 | 99% | 300g |

$195 | 2024-08-03 | |

| Enamine | EN300-862086-10.0g |

(2S)-2-aminobutanamide |

7324-11-0 | 95.0% | 10.0g |

$34.0 | 2025-03-21 | |

| Enamine | EN300-862086-0.5g |

(2S)-2-aminobutanamide |

7324-11-0 | 95.0% | 0.5g |

$27.0 | 2025-03-21 |

L-2-Aminobutanamide サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:7324-11-0)L-2-Aminobutanamide

注文番号:1619469

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 17:43

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:7324-11-0)L-2-氨基丁酰胺

注文番号:LE1619469

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:29

価格 ($):discuss personally

L-2-Aminobutanamide 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

7324-11-0 (L-2-Aminobutanamide) 関連製品

- 53726-14-0(2-Aminobutyramide)

- 143164-46-9((2s)-2-aminobutyramide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7324-11-0)L-2-Aminobutanamide

清らかである:99%

はかる:25g

価格 ($):221.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:7324-11-0)L-2-Aminobutanamide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ